7-Chloro-8-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid
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Overview
Description
The compound of interest, 7-Chloro-8-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid, is a quinoline derivative, which is a class of compounds known for their diverse biological activities. Quinoline derivatives have been extensively studied due to their potential therapeutic applications, including their use as antibacterial, antifungal, and anticancer agents.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions that introduce various functional groups to the quinoline core. For instance, the synthesis of a quinoxalinecarboxylic acid derivative with a substituted phenyl group at the C-7 position was achieved through a urethane linkage, resulting in a compound with high potency and neuroprotective efficacy . Similarly, the synthesis of a 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, an intermediate for anticancer drugs, involved substitution and hydrolysis steps, with a total yield of 63.69% .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which can be further modified with various substituents. The hydrogen-bonded structures of isomeric compounds of quinoline with chloro- and nitro-substituted benzoic acids have been determined, revealing short hydrogen bonds between the pyridine N atom and a carboxyl O atom, with varying N...O distances . This indicates the potential for strong intermolecular interactions in quinoline derivatives, which can influence their biological activity and solubility.
Chemical Reactions Analysis
Quinoline derivatives can undergo a range of chemical reactions, including reductive lactamization, as seen in the synthesis of hexahydro-2,7-dioxopyrido[2,3-f]quinoxaline-8-carboxylic acids from 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and primary α-amino acids . The reactivity of the quinoline core allows for the introduction of various functional groups, which can significantly alter the compound's properties and biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure and the nature of their substituents. For example, the water solubility of a quinoxalinecarboxylic acid derivative was enhanced by the introduction of a water-soluble 4-carboxyphenyl carbamoyloxymethyl imidazole group at the C-7 position . The introduction of chloro and nitro groups can also affect the acidity, basicity, and overall reactivity of the compounds, as demonstrated by the isomeric compounds of quinoline with chloro- and nitro-substituted benzoic acids . Additionally, the synthesis of a novel pesticide compound, 3,7-dichloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)quinoline-8-carboxamide, showcases the potential for quinoline derivatives to be tailored for specific applications such as herbicidal and fungicidal activity .
Scientific Research Applications
Synthesis and Anticancer Activity
Researchers have synthesized amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, demonstrating significant anticancer activities. Microwave-irradiated synthesis has shown to be advantageous for its short reaction time and high yield. These derivatives were tested against several carcinoma cell lines, showing potent cytotoxic activities. The apoptotic DNA fragmentation studies confirm the induction of apoptosis in cancer cells, suggesting a promising lead for future anticancer agents (Bhatt et al., 2015).
Antimicrobial Activity
Another application involves the synthesis of 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives through microwave-irradiated methods. These compounds displayed broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria. Certain derivatives exhibited notably low minimum inhibitory concentrations, highlighting their potential as antimicrobial agents (Bhatt & Agrawal, 2010).
Antimalarial Activity
The compound's derivatives have also been evaluated for their antimalarial activity. For instance, thieno[3,4-c]quinoline derivatives showed promising results against Plasmodium falciparum strains, indicating their potential as antimalarial agents. The synthesis route and the bioactivity assessment confirm the role of these derivatives in developing new antimalarial drugs (Görlitzer et al., 2006).
Photophysical Properties for Biochemical Applications
Quinoline derivatives have been synthesized and their photophysical properties studied for potential biochemical applications. These compounds demonstrate dual emission properties, which could be valuable in developing new fluorescent markers for biochemical research. Their thermal stability and solvency-dependent emission properties make them suitable candidates for various bioimaging and sensing applications (Padalkar & Sekar, 2014).
Mechanism of Action
Target of Action
Quinoline derivatives have been evaluated as potent inhibitors of alkaline phosphatases .
Mode of Action
Some quinoline-4-carboxylic acid derivatives have been shown to inhibit the enzyme topoisomerase ii . This suggests that the compound may interact with its targets, leading to changes in their activity.
Biochemical Pathways
The inhibition of enzymes like alkaline phosphatases and topoisomerase ii can affect various biochemical pathways, including dna replication and signal transduction .
Result of Action
The inhibition of enzymes like alkaline phosphatases and topoisomerase ii can lead to changes in cellular processes, potentially resulting in antitumor activity .
Action Environment
The synthesis of quinoline derivatives has been reported to be influenced by various factors, including the presence of transition metals, ionic liquids, and ultrasound irradiation .
This compound, like other quinoline derivatives, holds promise for medicinal chemistry due to its potential biological and pharmaceutical activities .
properties
IUPAC Name |
7-chloro-8-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c1-3-4-13-5-7-14(8-6-13)18-11-16(20(23)24)15-9-10-17(21)12(2)19(15)22-18/h5-11H,3-4H2,1-2H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBWPZTUSNRQBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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